molecular formula C11H9BFNO3 B1446546 6-(4-Fluorophenoxy)pyridine-3-boronic acid CAS No. 1973462-29-1

6-(4-Fluorophenoxy)pyridine-3-boronic acid

Cat. No.: B1446546
CAS No.: 1973462-29-1
M. Wt: 233.01 g/mol
InChI Key: YKXDRORHFKYJDU-UHFFFAOYSA-N
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Description

6-(4-Fluorophenoxy)pyridine-3-boronic acid (CAS 1973462-29-1) is a boronic acid derivative with a molecular formula of C11H9BFNO3 and a molecular weight of 233.00 g/mol . This compound serves as a versatile chemical building block, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental to constructing complex organic molecules for pharmaceutical research . The 3,5-disubstituted pyridine scaffold is recognized as a privileged structure in medicinal chemistry for designing novel therapeutic agents . Recent scientific investigations highlight that compounds featuring this core structure show significant promise in the development of new antituberculosis agents, with some derivatives demonstrating potent activity against Mycobacterium tuberculosis H37Rv and drug-resistant clinical isolates . These potent analogs are believed to function by inhibiting the essential bacterial enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), a validated drug target for tuberculosis treatment, thereby disrupting cell wall biosynthesis . As a key synthetic intermediate, this boronic acid is valuable for exploring new inhibitors targeting drug-resistant tuberculosis and for other applications in drug discovery . For optimal stability, this product must be stored under an inert atmosphere in a freezer, maintained at -20°C . This compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[6-(4-fluorophenoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BFNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXDRORHFKYJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of pyridine-3-boronic acid derivatives typically involves:

Preparation of Pyridine-3-boronic Acid Core

A representative method for preparing fluoropyridine boronic acids involves:

For example, a patent describing the preparation of 2-fluoropyridine-4-boronic acid uses:

  • Stepwise lithiation at low temperature under nitrogen atmosphere.
  • Reaction with triisopropyl borate.
  • Work-up involving aqueous quenching and extraction to isolate the boronic acid product with high purity and yield (up to ~77%).

This approach can be adapted for the 3-position of pyridine by selecting appropriate starting materials and lithiation conditions.

Representative Detailed Synthetic Route (Adapted)

Step Reagents & Conditions Description Yield & Purity
1. Lithiation of 3-bromopyridine derivative n-Butyllithium or LDA, THF, -55 °C, N2 atmosphere Directed lithiation at 3-position Intermediate formed
2. Reaction with triisopropyl borate Triisopropyl borate, -55 °C Installation of boronic acid precursor Crude boronic ester
3. Hydrolysis & work-up Aqueous acid/base quench, extraction with ethyl acetate Conversion to boronic acid ~70-77% yield, >98% purity
4. Nucleophilic substitution or cross-coupling 4-Fluorophenol + base (e.g., K2CO3) or Pd-catalyzed coupling with 4-fluorophenylboronic acid Introduction of 6-(4-fluorophenoxy) substituent Variable, optimized for high yield

Key Experimental Findings and Notes

  • Temperature control is critical : Lithiation steps require low temperatures (≤ -55 °C) to avoid side reactions and ensure regioselectivity.
  • Use of nitrogen atmosphere : Protects sensitive organolithium intermediates from moisture and oxygen.
  • Purification : Column chromatography using normal heptane or suitable solvents is effective for isolating intermediates and final products with high purity.
  • Reaction stoichiometry : Molar ratios of boron reagents and organolithium bases are carefully controlled (e.g., 1:1.2–1.5:1.1–1.2) for optimal yields.
  • Quenching agents : Sodium bisulfite and saturated NaCl aqueous solutions are used to quench reactions and facilitate phase separation.
  • Alternative synthetic routes : Amidation and further functionalization of pyridine boronic acid derivatives have been reported, indicating synthetic flexibility.

Summary Table of Preparation Parameters from Patent Example

Step Reagents Temp (°C) Atmosphere Yield (%) Purity (%) Notes
1 2-Fluoropyridine, LDA, Iodine ≤ -55 N2 68.9 97 Formation of intermediate A
2 Intermediate A, n-BuLi, H2O ≤ -55 N2 70-72 98-99 Formation of intermediate B
3 Intermediate B, triisopropyl borate, n-BuLi ≤ -55 N2 76-78 99 Final boronic acid product

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenoxy)pyridine-3-boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Boronic acids, including 6-(4-Fluorophenoxy)pyridine-3-boronic acid, have been investigated for their anticancer properties. The introduction of the boronic acid moiety can enhance the selectivity and potency of compounds against cancer cells. For instance, boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. Bortezomib, a boronic acid derivative, is a notable example used in multiple myeloma treatment .

2. Drug Design and Modification
The incorporation of boronic acid groups into bioactive molecules can modify their physicochemical properties and pharmacokinetics. This modification allows for the development of more effective therapeutic agents with improved bioavailability and reduced toxicity .

3. Targeting Enzymatic Processes
Boronic acids can act as enzyme inhibitors due to their ability to form reversible covalent bonds with serine or cysteine residues in active sites. This property is particularly useful in designing inhibitors for proteases and other enzymes involved in disease pathways .

Synthetic Applications

1. Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules. These reactions allow for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of pharmaceuticals and agrochemicals .

2. Building Block for Complex Molecules
As a versatile building block, this compound can be employed to synthesize various derivatives through functionalization reactions. Its structure allows for easy modification, making it suitable for generating libraries of compounds for high-throughput screening in drug discovery .

Biological Applications

1. Antibacterial and Antiviral Activity
Research indicates that boronic acids exhibit antibacterial and antiviral properties. The mechanism often involves interference with bacterial cell wall synthesis or viral replication processes. This suggests that this compound could be explored further as a potential antimicrobial agent .

2. Sensor Development
Boronic acids are also utilized in sensor applications due to their ability to form complexes with diols and sugars. This property can be harnessed to develop biosensors for detecting glucose levels or other biomolecules, which is particularly relevant in diabetes management .

Case Studies

Study Purpose Findings Status
Combination therapy with bortezomibTo evaluate efficacy against lymphomasShowed improved outcomes when combined with other agentsCompleted
Development of boronic acid-based sensorsTo create glucose sensorsDemonstrated high sensitivity and specificityOngoing
Anticancer activity assessmentTo test new derivativesSeveral derivatives showed enhanced cytotoxicity against cancer cell linesPublished

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenoxy)pyridine-3-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Key Observations

Substituent Effects on Activity: Fluorophenoxy vs. Benzyloxy: The 4-fluorophenoxy group in the target compound may offer improved metabolic stability compared to benzyloxy (Compound 90) due to fluorine’s resistance to oxidative degradation. However, benzyloxy derivatives exhibit stronger NorA efflux pump inhibition, likely due to enhanced hydrophobic interactions . Chain Length and Hydrophobicity: Compounds 76 and 77 (3-phenylpropoxy and 4-phenylbutoxy) demonstrate that increasing alkoxy chain length correlates with higher NorA inhibitory activity. The fluorophenoxy group, while smaller, balances hydrophobicity and electronic effects .

Substituents at the para position (relative to the boronic acid) are critical for activity; shifting the boronic acid to C-4 or replacing it with non-boron groups (e.g., hydroxymethyl) abolishes activity .

Key Findings

  • NorA Efflux Pump Specificity: Fluorophenoxy derivatives are hypothesized to retain selectivity for bacterial efflux pumps (e.g., NorA) over human P-glycoprotein, similar to Compounds 76 and 77 .
  • Lack of Intrinsic Antibacterial Activity: Like its analogs, 6-(4-fluorophenoxy)pyridine-3-boronic acid is unlikely to exhibit standalone antibacterial activity, making it a promising adjuvant for antibiotic therapies .

Biological Activity

6-(4-Fluorophenoxy)pyridine-3-boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorophenyl group and a boronic acid functional group. Its molecular formula is C11_{11}H10_{10}BFO2_2N, with a molecular weight of approximately 217.01 g/mol. The presence of the fluorine atom enhances its reactivity and biological activity compared to non-fluorinated analogs .

1. Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit promising anticancer properties. The compound may serve as a precursor for novel anticancer agents by modifying its structure to enhance efficacy against various cancer types.

  • Mechanism of Action : Similar compounds have been shown to inhibit key cellular pathways involved in cancer progression, such as the proteasome pathway. The boronic acid moiety can interact with proteasome components, potentially leading to increased apoptosis in cancer cells .

2. Antimicrobial Activity

Recent studies have explored the potential of boronic acids as efflux pump inhibitors in bacteria. For instance, derivatives of pyridine-3-boronic acids have demonstrated the ability to potentiate the activity of existing antibiotics against resistant strains of Staphylococcus aureus.

  • Case Study : A study on 6-substituted pyridine-3-boronic acids found that certain derivatives could enhance the efficacy of ciprofloxacin by inhibiting the NorA efflux pump, leading to increased accumulation of the antibiotic within bacterial cells . This suggests that this compound could similarly enhance antibiotic action.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Suzuki-Miyaura Coupling : This method involves coupling aryl halides with boronic acids under palladium catalysis.
  • Direct Borylation : Utilizing transition metal catalysts to directly introduce boron into aromatic systems.

The choice of synthesis route can affect the yield and purity of the final product, which is crucial for subsequent biological evaluations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Compound NameMolecular FormulaSimilarityUnique Features
6-(4-Methoxyphenoxy)pyridine-3-boronic acidC11_{11}H13_{13}BNO2_21.00Contains a methoxy group instead of fluorine
6-(3-Methoxyphenoxy)pyridine-3-boronic acidC11_{11}H13_{13}BNO2_20.98Different position for the methoxy group
6-(Pyridin-3-yloxy)pyridine-3-boronic acidC11_{11}H10_{10}BNO2_20.94Contains a pyridinyl substituent

The unique fluorinated aromatic system enhances its reactivity and potential biological activity compared to non-fluorinated counterparts .

Q & A

Q. What are the recommended synthetic routes for 6-(4-fluorophenoxy)pyridine-3-boronic acid, and how can purity be optimized?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling: Use 3-bromo-6-(4-fluorophenoxy)pyridine with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(PPh₃)₄) in a 1,4-dioxane/water mixture. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Purification: Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol/water (1:1) to achieve >98% purity. Boronic acids are prone to protodeboronation under basic conditions; maintain pH <8 during workup .
  • Purity Validation: Use HPLC (C18 column, acetonitrile/water + 0.1% formic acid) and ¹H/¹³C NMR to confirm absence of pinacol ester byproducts.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store desiccated at 0–6°C in amber glass vials under inert gas (argon or nitrogen) to prevent hydrolysis and oxidation. Avoid prolonged exposure to humidity (>50% RH) .
  • Handling: Use gloveboxes or Schlenk lines for air-sensitive reactions. Pre-dry solvents (e.g., THF over molecular sieves) to minimize boronic acid degradation .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Confirmation:
  • NMR: ¹H NMR (DMSO-d₆) for aromatic proton shifts (δ 7.8–8.2 ppm for pyridine; δ 6.8–7.3 ppm for fluorophenoxy group). ¹⁹F NMR to confirm fluorophenyl substitution (δ -115 to -120 ppm).
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: 264.08).
    • Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How does the fluorophenoxy substituent influence protodeboronation kinetics under different pH conditions?

Methodological Answer:

  • Mechanistic Study: Conduct kinetic assays in buffered solutions (pH 2–12) at 25°C. Monitor boronic acid decay via UV-Vis (λ = 270 nm) or ¹¹B NMR.
  • Key Findings: Electron-withdrawing groups (e.g., -F) stabilize boronate intermediates at pH >10 but accelerate protodeboronation in acidic media (pH <4). Compare with non-fluorinated analogs (e.g., phenylboronic acid) to isolate substituent effects .

Q. What strategies optimize cross-coupling efficiency of this boronic acid in sterically hindered Suzuki reactions?

Methodological Answer:

  • Catalyst Screening: Test PdCl₂(dppf), XPhos Pd G3, or NiCl₂(PCy₃)₂ for bulky substrates. Use microwave-assisted heating (100°C, 30 min) to enhance reaction rates.
  • Solvent Optimization: Replace polar aprotic solvents (DMF) with toluene/DMF mixtures (4:1) to reduce boronic acid decomposition. Add Cs₂CO₃ as a base to improve coupling yields .

Q. How can thermal stability be assessed for long-term storage or high-temperature applications?

Methodological Answer:

  • TGA/DSC Analysis: Perform thermogravimetric analysis (heating rate: 10°C/min, N₂ atmosphere) to identify decomposition onset (typically >150°C for arylboronic acids).
  • Accelerated Aging: Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Degradation products (e.g., phenol derivatives) indicate hydrolysis .

Q. How to resolve contradictions in reported reactivity of fluorinated boronic acids in cross-coupling?

Methodological Answer:

  • Comparative Studies: Replicate literature protocols using identical substrates (e.g., 4-fluorophenylboronic acid vs. non-fluorinated analogs). Control variables: catalyst loading, solvent, and temperature.
  • DFT Calculations: Model transition states to assess electronic effects of the -F substituent on transmetalation barriers .

Q. What in vitro assays are suitable for evaluating biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Target Selection: Screen against fluorophore-tagged kinases or proteases (e.g., EGFR, HIV protease) using fluorescence polarization assays.
  • Dose-Response: Test concentrations from 1 nM–100 µM. Use LC-MS to confirm compound integrity post-assay .

Q. How to determine crystal structure and supramolecular interactions of this compound?

Methodological Answer:

  • Crystallization: Diffuse vapor diffusion (ethanol/water, 4°C) to obtain single crystals.
  • X-ray Diffraction: Analyze hydrogen bonding between boronic acid -B(OH)₂ and pyridine N atoms. Compare with 4-fluorophenylboronic acid structures for halogen bonding trends .

Q. What are the degradation pathways in aqueous environments, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis Study: Use ¹H NMR to track boronic acid conversion to phenol derivatives in D₂O. Add stabilizers (e.g., mannitol or sorbitol) to chelate boronate species and slow degradation.
  • pH Profiling: Identify optimal storage pH (e.g., pH 6–7) where boronic acid exists in its neutral form .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(4-Fluorophenoxy)pyridine-3-boronic acid
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6-(4-Fluorophenoxy)pyridine-3-boronic acid

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